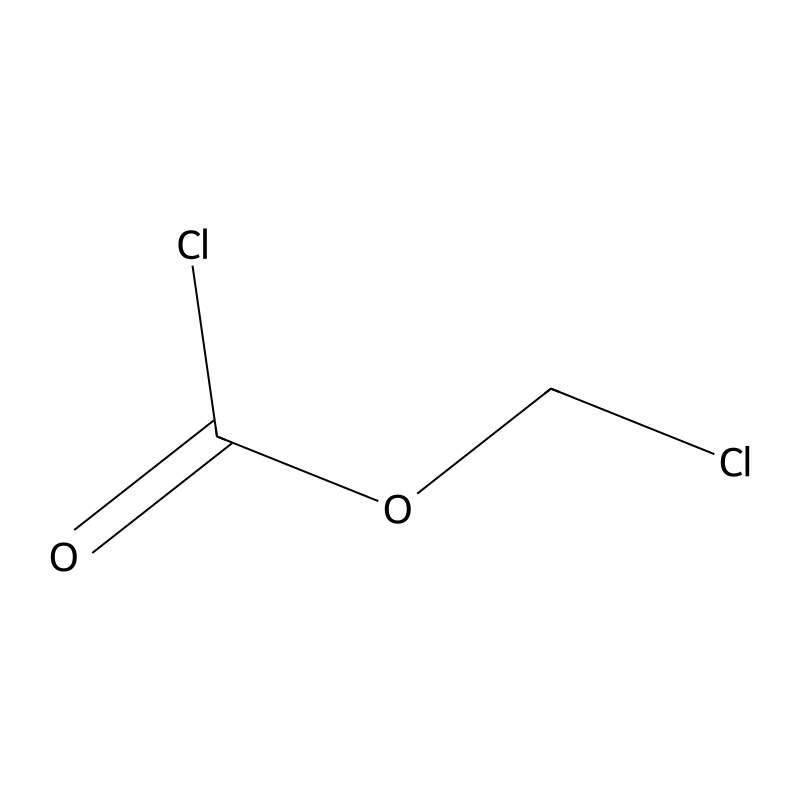

Chloromethyl chloroformate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Synthesis of aminocarbonyloxymethyl esters: These esters were investigated as potential prodrugs of diclofenac and flufenamic acid, aiming to improve their water solubility and potentially modify their release profile. Source: European Journal of Medicinal Chemistry:

- Synthesis of water-soluble prodrugs of cyclosporin A: Researchers explored the use of chloromethyl chloroformate to create water-soluble prodrugs of cyclosporin A, a powerful immunosuppressant drug. This aimed to improve its delivery and potentially reduce its side effects. Source: Journal of Controlled Release:

- Synthesis of 3-acyloxymethyloxycarbonyl-1-aryl-3-methyltriazenes: These compounds were investigated for their potential antitumor activity. Chloromethyl chloroformate was used as a key intermediate in their synthesis. Source: Helvetica Chimica Acta:

Limitations and Safety Concerns

Several limitations and safety concerns have hindered the widespread use of chloromethyl chloroformate in research:

- High reactivity: Chloromethyl chloroformate is highly reactive and can react with various functional groups, making it challenging to control the reaction and potentially leading to undesired side products.

- Toxicity: Chloromethyl chloroformate is a potent lachrymator (tear gas) and can cause severe irritation to the eyes and respiratory system. It is also suspected to be a carcinogen. Source: National Library of Medicine - ChemSpider:

- Availability of safer alternatives: Several safer and less reactive alternatives are available for many of the reactions where chloromethyl chloroformate was historically used. These alternatives often offer better control over the reaction and pose less of a safety risk.

Chloromethyl chloroformate is an organic compound with the molecular formula . It is classified as a chloroformate, which is an ester of chloroformic acid. This compound appears as a colorless to yellowish liquid and has a pungent odor reminiscent of chlorine. Chloromethyl chloroformate is notable for its reactivity, particularly as a reagent in organic synthesis, where it serves as an acylating agent for alcohols and amines, facilitating the formation of various esters and amides .

Chloromethyl chloroformate is a highly toxic and corrosive compound. It is a severe irritant to the eyes, skin, and respiratory system. Exposure can cause severe eye damage, blistering of the skin, and lung damage. It is also a suspected carcinogen []. Due to these hazards, chloromethyl chloroformate should only be handled by trained professionals in a well-ventilated fume hood using appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator.

Please note:

- The mechanism of action of chloromethyl chloroformate is not applicable in this context as it was not designed for any biological function.

- Case studies are not typically available for chemicals used primarily as industrial reagents.

- Hydrolysis: When exposed to water, chloromethyl chloroformate hydrolyzes to produce hydrochloric acid and carbon dioxide, along with methanol. This reaction is significant for its potential environmental impact.

- Acylation Reactions: It reacts with alcohols and amines to form corresponding esters and amides. This property makes it valuable in synthetic organic chemistry for the preparation of complex molecules .

- Reactivity with Strong Nucleophiles: Chloromethyl chloroformate can react vigorously with strong nucleophiles, leading to the formation of chlorinated products. It is incompatible with strong oxidizing agents and bases, which can lead to hazardous reactions .

Chloromethyl chloroformate exhibits biological activity primarily through its reactivity with biomolecules. It can modify proteins and nucleic acids due to its electrophilic nature, potentially leading to cytotoxic effects. Studies indicate that exposure can cause skin and eye irritation, respiratory issues, and systemic toxicity if inhaled or absorbed through the skin . Its role in biological systems is not extensively characterized, but its reactivity suggests potential applications in drug development or biochemical research.

Several methods exist for synthesizing chloromethyl chloroformate:

- Chlorination of Methyl Chloroformate: This method involves the direct chlorination of methyl chloroformate under controlled conditions to yield chloromethyl chloroformate .

- Phosgenation: A more complex approach involves reacting phosgene with methanol in the presence of a catalyst. This method can yield high purity products but requires careful control due to the toxicity of phosgene .

- Reaction with Chlorinating Agents: Chloromethyl chloroformate can also be synthesized by reacting formic acid derivatives with chlorinating agents like thionyl chloride or phosphorus oxychloride .

Chloromethyl chloroformate finds numerous applications in chemical synthesis:

- Synthesis of Esters and Amides: It is widely used as a reagent for synthesizing various esters and amides, which are important in pharmaceuticals and agrochemicals.

- Intermediate in Organic Synthesis: Due to its reactivity, it serves as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals like diclofenac and flufenamic acid derivatives .

- Chemical Research: Its unique properties make it valuable in research settings for studying reaction mechanisms and developing new synthetic pathways .

Studies on the interactions of chloromethyl chloroformate primarily focus on its reactivity with biological molecules. For instance:

- Protein Modification: It can react with amino acid residues in proteins, potentially altering their structure and function.

- Nucleic Acid Interaction: The compound may also interact with nucleic acids, leading to modifications that could impact genetic expression or stability.

These interactions highlight the compound's potential utility in biochemical research but also underscore safety concerns due to its reactive nature .

Chloromethyl chloroformate shares similarities with several other chemical compounds in the chloroformate family. Here are a few notable comparisons:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Methyl Chloroformate | Less reactive; commonly used as a reagent in organic synthesis. | |

| Ethyl Chloroformate | Similar reactivity; used for acylation reactions but has different solubility properties. | |

| Benzyl Chloroformate | More stable than chloromethyl chloroformate; often used in aromatic substitution reactions. |

Chloromethyl chloroformate's uniqueness lies in its ability to react selectively with alcohols and amines while also being a potent electrophile that can modify biomolecules, making it especially useful in both synthetic and biological contexts .

Chloromethyl chloroformate emerged during the early 20th century as part of extensive chemical research aimed at developing new industrial and military applications. The compound's systematic development coincided with advances in organic chlorine chemistry and the growing understanding of carbonyl-containing compounds. The chemical structure of chloromethyl chloroformate, featuring both chloroformate and chloromethyl functional groups, made it particularly interesting to researchers exploring reactive intermediates for organic synthesis.

The synthesis methodology for chloromethyl chloroformate involves sophisticated chemical processes that were revolutionary for their time. Modern manufacturing techniques utilize the reaction of phosgene with formaldehyde in the presence of specialized catalysts, representing a significant advancement from early preparation methods. The compound can also be produced through allylic chlorination of methyl chloroformate, which itself is formed by the reaction of methanol with phosgene. These synthetic pathways demonstrate the chemical complexity required to produce this versatile yet dangerous compound.

Early researchers recognized the compound's extreme reactivity, particularly its susceptibility to hydrolysis in the presence of water or moisture. This reactivity profile made chloromethyl chloroformate both useful as a synthetic intermediate and challenging to handle safely. The compound's tendency to decompose upon heating, releasing hydrogen chloride, phosgene, chlorine, and other toxic gases, necessitated the development of specialized storage and handling protocols that continue to influence industrial practices today.

Evolution of Industrial Significance

The industrial significance of chloromethyl chloroformate has evolved dramatically since its initial discovery. In contemporary chemical manufacturing, the compound serves as a crucial intermediate for producing pharmaceuticals, with applications spanning antibiotic synthesis, antiviral drug development, and prodrug formulation. The pharmaceutical industry particularly values chloromethyl chloroformate for manufacturing ronidazole (an antibiotic), tenofovir (an anti-HIV drug), and various carbamate derivatives used in drug delivery systems.

Modern industrial applications extend beyond pharmaceuticals to include agrochemical production and specialized chemical intermediates. The compound's ability to form chloromethyl chlorosulfate, methyl chlorosulfonate, and various carbonate derivatives makes it invaluable for producing complex organic molecules. Recent market analyses indicate growing demand for chloromethyl chloroformate in surfactant and detergent production, reflecting the compound's expanding role in consumer products and industrial cleaning applications.

The evolution of safety protocols and regulatory frameworks has significantly influenced the industrial utilization of chloromethyl chloroformate. Modern manufacturing facilities require sophisticated containment systems, specialized protective equipment, and comprehensive emergency response procedures due to the compound's classification as a highly hazardous substance. The threshold quantity of 500 pounds for catastrophic event potential underscores the stringent safety requirements governing its industrial use.

Historical Applications as Palite Gas

Chloromethyl chloroformate gained historical notoriety during World War I under the designation "palite gas," marking its role as a chemical warfare agent designed to cause temporary blindness and severe respiratory distress. The compound functioned as a tearing agent, specifically engineered to incapacitate enemy forces through intense eye irritation and respiratory system damage. This application represented one of the earliest systematic uses of organochlorine compounds in military operations.

The deployment of palite gas occurred within the broader context of chemical warfare development during World War I, a period that witnessed unprecedented experimentation with toxic substances as weapons. Germany led chemical warfare innovation, producing approximately 68,000 tons of various poison gases throughout the war, with chloromethyl chloroformate representing one component of this extensive chemical arsenal. The compound's effectiveness as a tearing agent made it particularly suitable for clearing enemy trenches and creating tactical advantages during offensive operations.

Historical records indicate that chemical warfare agents, including palite gas, caused significant casualties despite representing only about three percent fatal outcomes among gas casualties. The psychological impact of chemical weapons, including chloromethyl chloroformate, often exceeded their physical effects, creating panic and disrupting military operations. The development of protective equipment, including gas masks and respiratory protection systems, directly responded to threats posed by compounds like palite gas.

Development Timeline and Major Research Milestones

The development timeline of chloromethyl chloroformate reflects broader advances in organic chemistry and industrial chemical production. Early synthetic methodologies, described in historical literature from the 1890s, involved photolytic chlorination processes that produced numerous unwanted byproducts alongside the desired compound. These early methods highlighted the challenges associated with selective chlorination reactions and the need for improved synthetic strategies.

Major research milestones include the development of catalytic synthesis methods that significantly improved yield and purity. The introduction of quaternary ammonium catalysts and specialized reaction conditions enabled more efficient production while reducing unwanted side reactions. Modern research has focused on photo-on-demand synthesis techniques that allow in-situ generation and consumption of reactive intermediates, improving safety and efficiency in chloromethyl chloroformate production.

Contemporary research efforts emphasize green chemistry approaches and safer manufacturing processes. Recent patent developments describe purification methods that eliminate distillation requirements and reduce environmental impact. These advances represent ongoing efforts to minimize the hazards associated with chloromethyl chloroformate production while maintaining the compound's utility for legitimate industrial applications.

Classical Synthetic Routes

Phosgene-Based Synthesis Pathways

The primary classical approach for synthesizing chloromethyl chloroformate relies on phosgene-based methodologies [1]. The fundamental reaction involves the direct interaction between phosgene and methanol to initially produce methyl chloroformate, which subsequently undergoes further chlorination to yield chloromethyl chloroformate [3]. This pathway represents the most widely adopted industrial method due to its relatively straightforward chemistry and established reaction mechanisms [1].

The reaction proceeds through a nucleophilic substitution mechanism where methanol attacks the electrophilic carbon center of phosgene [3]. The process typically requires anhydrous conditions to prevent hydrolysis of the reactive intermediates [1]. Industrial implementation of this methodology has demonstrated yields of approximately 91.5% relative to the phosgene introduced when optimized reaction conditions are maintained [1].

Alternative phosgene-based approaches utilize bis(trichloromethyl)carbonate, commonly known as triphosgene, as a safer replacement for gaseous phosgene [3]. This solid reagent decomposes under nucleophilic conditions to generate phosgene in situ, thereby reducing the hazards associated with handling gaseous phosgene while maintaining comparable reaction efficiency [3].

Formaldehyde Gaseous Reactions with Phosgene

Direct phosgénation of gaseous formaldehyde represents a specialized synthetic route for chloromethyl chloroformate production [1]. This methodology requires formaldehyde to be in its monomeric gaseous state, as polymeric forms such as paraformaldehyde or trioxane do not participate effectively in the reaction [1]. The process involves introducing thoroughly dried monomeric formaldehyde gas into a reactor containing phosgene under strictly anhydrous conditions [1].

The reaction temperature must be maintained between -10°C and +60°C to ensure optimal conversion while preventing decomposition of the desired product [1]. Complete absence of water and hydrochloric acid is essential for successful implementation of this methodology [1]. The formaldehyde must undergo depolymerization prior to use, typically achieved through thermal treatment of paraformaldehyde or catalytic depolymerization of trioxane [1].

This approach offers advantages in terms of product purity, as the direct reaction minimizes the formation of chlorinated byproducts that commonly occur in alternative synthetic routes [1]. The methodology has demonstrated particular effectiveness when conducted in inert solvents such as toluene, methylene chloride, chloroform, or carbon tetrachloride [1].

Catalyst-Mediated Synthetic Approaches

Catalyst-mediated synthesis of chloromethyl chloroformate employs specific catalytic systems to enhance reaction efficiency and selectivity [1]. The most effective catalysts belong to several distinct chemical classes: substituted amides, tetrasubstituted ureas or thioureas, nitrogen-substituted phosphoramides, quaternary ammonium halides with substituents containing at least 16 carbon atoms, and alkali or alkaline earth halides associated with cation complexing agents [1].

Among the substituted amides, dimethylformamide has shown particular effectiveness as a catalytic component [1]. Tetraalkyl ureas such as tetrabutylurea and tetramethylurea have demonstrated superior performance compared to other urea derivatives [1]. Hexamethylphosphotriamide represents the preferred phosphoramide catalyst due to its enhanced nucleophilic properties [1].

Quaternary ammonium halides require specific structural characteristics for optimal catalytic activity [1]. The most effective compounds include benzyl tributyl ammonium chloride, where the hydrocarbyl substituents collectively contain sufficient carbon atoms to provide the necessary steric and electronic properties [1]. Alkali halides such as potassium chloride achieve catalytic activity when combined with crown ethers or cryptates capable of complexing their cations [1].

The catalytic mechanism involves generation of ion pairs consisting of a halide anion and a sufficiently separated cation [1]. This separation imparts nucleophilic character to the halide anion, enabling it to attack the aldehyde function of formaldehyde and facilitate the subsequent reaction with phosgene [1].

Photochemical Synthesis Methods

Photochlorination of Methyl Chloroformate

Photochemical synthesis of chloromethyl chloroformate through photochlorination of methyl chloroformate represents an established alternative to direct phosgene-based methods [23]. This approach involves exposing methyl chloroformate to chlorine gas under ultraviolet irradiation to achieve selective chlorination of the methyl group [7] [8]. The process has evolved to include visible light-mediated reactions using chlorine as a photochemical initiator [7].

Recent developments have demonstrated that chloroform can serve as both solvent and reactant in photochemical systems [7] [8]. When chloroform solutions containing alcohols are exposed to ultraviolet light under oxygen bubbling, corresponding chloroformates are obtained through in situ phosgene generation [8]. This methodology has been extended to visible light activation by incorporating catalytic amounts of chlorine gas [7].

The photochemical approach offers advantages in terms of reaction control and product selectivity [7] [8]. Optimization studies have shown that reaction conditions significantly influence product distribution and yield [7]. Temperature control between 20°C and 50°C has proven optimal for maintaining reaction selectivity while preventing unwanted side reactions [7].

Kinetics of Gas Phase Photochlorination

Gas phase photochlorination kinetics for chloromethyl chloroformate synthesis follow well-defined reaction orders with respect to reactant concentrations [41] [44]. Studies of related chlorination reactions have demonstrated first-order dependence on chlorine gas concentration and square root dependence on light intensity [44]. The reaction rate law for trichloromethane chlorination follows the expression: rate = k[CHCl₃][Cl₂]^(1/2) [41] [43].

Temperature dependence studies reveal activation energies ranging from 5.1 to 7.6 kcal/mol for related photochlorination processes [44] [42]. The thermal chlorination of chloroform in the gas phase exhibits a high-pressure limit rate constant of k = 5.84 × 10⁴⁰ × T⁻⁸·⁷ exp(-63.9 kcal/mol/RT) s⁻¹ [42]. These kinetic parameters provide essential information for optimizing industrial photochemical processes [42].

Quantum yield measurements for photochlorination reactions typically range from 200 to several hundred under optimal conditions [44]. The efficiency depends strongly on light intensity, reactant pressures, and temperature [44]. Pressure independence has been observed for substrate concentrations, while chlorine pressure shows direct proportionality to reaction rate [44].

Radical Mechanism Considerations

The photochemical synthesis of chloromethyl chloroformate proceeds through well-characterized radical mechanisms [7] [8] [32]. Initiation occurs through photolytic cleavage of chlorine molecules to generate chlorine atoms [7]. These chlorine radicals subsequently abstract hydrogen atoms from organic substrates to propagate the radical chain reaction [7] [8].

In chloroform-based systems, the mechanism involves initial formation of trichloromethyl radicals through hydrogen abstraction by chlorine atoms [7] [8]. These radicals react with oxygen to generate phosgene while regenerating chlorine atoms to continue the chain reaction [7] [8]. The overall process can be represented as a photoinduced radical chain reaction with quantum yields significantly exceeding unity [7].

Termination reactions involve radical-radical coupling or disproportionation processes [32]. The presence of oxygen serves dual roles as both a reaction partner for radical intermediates and as a means of preventing unwanted termination reactions [32]. Careful control of oxygen concentration is essential for maintaining optimal reaction efficiency while preventing formation of peroxide-based byproducts [32].

The radical mechanism provides opportunities for reaction optimization through careful selection of reaction conditions and additives [32]. Radical scavengers can be employed to control reaction selectivity, while radical initiators beyond chlorine can be investigated for process improvement [32].

Industrial-Scale Production Techniques

Catalytic Systems for Large-Scale Synthesis

Industrial-scale production of chloromethyl chloroformate employs sophisticated catalytic systems designed for high throughput and product quality [14] [18]. Flow reactor technology has emerged as the preferred approach for large-scale synthesis due to its enhanced safety profile and improved reaction control [14] [18]. These systems utilize triphosgene as a safer phosgene source, dissolved in appropriate solvents and mixed with alcohol-containing solutions in continuous flow reactors [14] [18].

The optimal catalytic system for industrial applications incorporates tributylamine as the preferred amine catalyst [18]. The amine is typically used in amounts ranging from 0.8 to 3 equivalents relative to the alcohol compound [18]. Solvent selection focuses on aromatic hydrocarbon solvents and ether solvents, with toluene and tetrahydrofuran showing particular effectiveness [18].

Flow channel design requires cross-sectional areas between 10 mm² and 30 cm² to ensure adequate mixing while maintaining controlled reaction conditions [18]. The triphosgene concentration is optimized at 0.3 to 1 equivalent relative to the alcohol compound to maximize conversion efficiency while minimizing waste [18].

Large-scale catalytic systems have demonstrated the ability to produce chloroformate compounds safely with high yields [14]. The process eliminates the need for handling gaseous phosgene directly, as triphosgene generates phosgene in situ upon contact with the amine catalyst [14]. This approach significantly reduces safety concerns while maintaining production efficiency [14].

Process Optimization Strategies

Process optimization for chloromethyl chloroformate production focuses on several critical parameters including temperature control, residence time, and reactant stoichiometry [16] [18]. Temperature optimization studies have established optimal operating ranges between 0°C and 50°C for most industrial processes [16]. Lower temperatures favor product selectivity but reduce reaction rates, while higher temperatures increase rates but may promote decomposition reactions [16].

Residence time optimization in flow reactors typically requires 10 to 60 minutes for complete conversion [18]. Shorter residence times result in incomplete conversion, while longer times may promote unwanted side reactions [18]. The optimal residence time depends on catalyst concentration, temperature, and reactant concentrations [18].

Solvent selection strategies prioritize solvents that dissolve all reactants while remaining inert under reaction conditions [16] [18]. Dimethylformamide and dimethylaminopyridine have shown effectiveness as combined solvent-catalyst systems [16]. These systems offer advantages in terms of environmental compatibility and ease of product separation [16].

Purification integration represents a critical aspect of process optimization [16]. In-line purification techniques reduce processing steps and improve overall efficiency [16]. The development of catalyst-free protocols has simplified product isolation while maintaining high yields [16].

Purification Methods

Nucleophilic Catalyst-Assisted Purification

Nucleophilic catalyst-assisted purification of chloromethyl chloroformate employs specialized heating procedures in the presence of specific catalytic systems [34]. This methodology involves heating mixtures containing chloromethyl chloroformate and methyl chloroformate while removing gaseous decomposition products [34]. The process produces purified chloromethyl chloroformate substantially free of methyl chloroformate and other chlorinated impurities [34].

The purification process utilizes nucleophilic catalysts that selectively promote decomposition of unwanted impurities while preserving the desired product [34]. When dichloromethyl chloroformate and trichloromethyl chloroformate are present in the initial mixture, the purified product emerges substantially free of these compounds [34]. This selective purification approach addresses the primary challenge in chloromethyl chloroformate production: separation from closely related chlorinated compounds [34].

Temperature control during catalyst-assisted purification typically ranges from 50°C to 100°C [1]. Higher temperatures accelerate the purification process but may promote unwanted decomposition of the desired product [1]. The heating duration varies from one to several hours depending on the initial impurity levels and desired final purity [1].

The nucleophilic catalysts employed in this purification method include the same classes of compounds used in synthesis: substituted amides, tetrasubstituted ureas, phosphoramides, and quaternary ammonium salts [1]. The catalyst loading for purification is typically lower than for synthesis, often ranging from 0.1 to 1.0 mol% relative to the chloromethyl chloroformate [1].

Decomposition Product Management Techniques

Decomposition product management during chloromethyl chloroformate purification requires careful attention to hydrolysis products and thermal decomposition byproducts [36] [38]. The compound hydrolyzes readily in the presence of moisture to form methanol, hydrochloric acid, and carbon dioxide [12]. Thermal decomposition can liberate hydrogen chloride, phosgene, chlorine, and other toxic gases [12].

Effective decomposition product management involves maintaining strictly anhydrous conditions throughout the purification process [36] [38]. Storage under inert gas atmospheres prevents oxidative degradation and moisture uptake [38]. Temperature control below 108°C prevents thermal decomposition while allowing effective purification [38].

Hydrochloric acid removal techniques include neutralization with basic materials or distillative separation [36]. The acidic environment created by hydrolysis can catalyze further decomposition reactions, making prompt acid removal essential [36]. Basic additives must be carefully selected to avoid nucleophilic attack on the chloroformate functionality [36].

Gas phase decomposition products require specialized handling systems [36]. Phosgene and hydrogen chloride vapors must be contained and neutralized to prevent environmental release [36]. Scrubbing systems using aqueous sodium hydroxide solutions effectively neutralize these acidic gases [36].

Distillation and Separation Technologies

Distillation techniques for chloromethyl chloroformate purification must account for the compound's thermal sensitivity and tendency toward decomposition [20] [21] [22]. The boiling point of 107-108°C provides a narrow operating window for distillative purification [6] [38]. Vacuum distillation reduces the required temperature and minimizes thermal decomposition [20].

Fractional distillation systems require careful column design to achieve adequate separation while minimizing residence time at elevated temperatures [20]. Short-path distillation apparatus provides optimal performance for thermally sensitive compounds [20]. The use of efficient packing materials enhances separation efficiency while reducing required temperatures [20].

Column temperature profiles must be optimized to prevent decomposition while achieving effective separation [21]. The presence of closely boiling impurities such as methyl chloroformate requires high theoretical plate numbers for adequate separation [21]. Reaction-rectification processes have shown promise for removing impurities with similar physical properties [21].

Separation from chlorinated impurities presents particular challenges due to similar volatilities and chemical properties [21] [22]. Gas chromatographic analysis enables monitoring of separation efficiency and product purity [22]. Specialized columns designed for chlorinated compound separation provide the resolution necessary for quality control [22].

Comparison with Other Chloroformate Esters

Chloromethyl chloroformate exhibits distinctive hydrolysis behavior compared to other chloroformate esters, primarily due to its unique structural features. The compound undergoes rapid hydrolysis in aqueous media, producing hydrochloric acid, carbon dioxide, and formaldehyde as primary products [2]. This hydrolysis mechanism follows a bimolecular addition-elimination pathway, which is characteristic of most chloroformate esters [3] .

When compared to methyl chloroformate, chloromethyl chloroformate demonstrates enhanced reactivity due to the presence of the electron-withdrawing chlorine atom adjacent to the methylene group . This electronic effect significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water molecules. The hydrolysis rate of chloromethyl chloroformate is considerably faster than that of simple alkyl chloroformates such as ethyl or isopropyl chloroformate [4] [5].

The hydrolysis mechanism of chloromethyl chloroformate contrasts with that of thiochloroformate esters, which predominantly follow unimolecular pathways [3] [6]. Research by McKinnon and Queen demonstrated that whereas chloroformates hydrolyze by the addition-elimination mechanism, chlorothioformates and related compounds react unimolecularly with water [3]. This difference arises from the varying abilities of oxygen versus sulfur to stabilize forming acylium ions through mesomeric effects.

Phenyl chloroformate, despite its aromatic substituent, follows a similar addition-elimination pathway to chloromethyl chloroformate, but with significantly different kinetics [7] [8]. The aromatic ring in phenyl chloroformate provides resonance stabilization, which moderates the reactivity compared to the highly reactive chloromethyl derivative [9].

Unimolecular versus Addition-Elimination Pathways

The hydrolysis mechanism of chloromethyl chloroformate proceeds predominantly through a bimolecular addition-elimination pathway rather than a unimolecular ionization mechanism [8]. This mechanistic preference is determined by the electronic and steric factors present in the molecule.

In the addition-elimination mechanism, the first step involves nucleophilic attack by water on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate subsequently eliminates chloride ion to yield the final hydrolysis products [8] [10]. The rate-determining step is typically the initial nucleophilic addition, which is facilitated by the electron-withdrawing nature of the chloromethyl group.

The unimolecular mechanism, which would involve initial ionization to form an acylium ion intermediate, is disfavored for chloromethyl chloroformate due to the destabilizing effect of the chlorine substituent [7]. Unlike compounds with electron-donating substituents that can stabilize carbocations through inductive or hyperconjugative effects, the chloromethyl group provides no such stabilization and actually destabilizes any incipient positive charge [8].

Detailed kinetic analysis using the extended Grunwald-Winstein equation has revealed that chloromethyl chloroformate exhibits sensitivity values consistent with an addition-elimination mechanism [11] [7]. The compound shows moderate sensitivity to solvent nucleophilicity (l values) and relatively low sensitivity to solvent ionizing power (m values), which is characteristic of bimolecular pathways [8].

Temperature-dependent studies have shown that the activation parameters for chloromethyl chloroformate hydrolysis are consistent with a bimolecular mechanism [4]. The entropy of activation values are typically negative, indicating the formation of a more ordered transition state, which is characteristic of addition-elimination processes rather than unimolecular ionization [8].

Kinetic Studies and Rate Constants

Quantitative kinetic studies of chloromethyl chloroformate hydrolysis have revealed rapid reaction rates in aqueous media, with complete hydrolysis occurring within minutes under ambient conditions [2]. The reaction follows second-order kinetics, being first-order in both chloromethyl chloroformate and water concentration [12] [13].

The rate constant for hydrolysis in pure water at 25°C has been measured to be significantly higher than that of simple alkyl chloroformates [12]. This enhanced reactivity is attributed to the electron-withdrawing effect of the chlorine substituent, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack .

Temperature dependence studies have shown that the hydrolysis rate follows Arrhenius behavior, with the reaction rate increasing exponentially with temperature [14]. The activation energy for the hydrolysis process is estimated to be in the range of 10-15 kcal/mol, which is lower than that observed for less reactive chloroformates [8].

pH effects on the hydrolysis rate have been documented, with the reaction proceeding faster under basic conditions due to the increased nucleophilicity of hydroxide ions compared to water [15]. Under acidic conditions, the reaction rate is slower but still proceeds at a measurable rate due to the inherent reactivity of the compound [16].

The kinetic studies have also revealed that the hydrolysis products are formed in stoichiometric ratios, with one mole of hydrochloric acid, one mole of carbon dioxide, and one mole of formaldehyde produced per mole of chloromethyl chloroformate consumed [2]. This stoichiometry is consistent with the proposed addition-elimination mechanism.

Activation Parameters

Enthalpy and Entropy of Activation Analysis

The activation parameters for chloromethyl chloroformate reactions provide crucial insights into the mechanistic pathways and transition state structures involved in its chemical transformations. Analysis of enthalpy and entropy of activation values reveals the energetic and structural characteristics of the rate-determining steps [4] [8].

For the hydrolysis reaction of chloromethyl chloroformate, the enthalpy of activation (ΔH‡) values are typically in the range of 10-15 kcal/mol, which is consistent with a bimolecular addition-elimination mechanism [4]. These values are comparable to those observed for other reactive chloroformates and indicate a relatively low energy barrier for the nucleophilic attack step [8].

The entropy of activation (ΔS‡) for chloromethyl chloroformate hydrolysis is characteristically negative, ranging from -15 to -25 cal/mol·K [4]. This negative entropy indicates that the transition state is more ordered than the reactants, which is consistent with the formation of a cyclic transition state involving the nucleophile, substrate, and potentially a second solvent molecule acting as a proton acceptor [8].

The activation parameters show significant solvent dependence, with protic solvents generally leading to lower activation enthalpies and more negative activation entropies compared to aprotic solvents [8]. This solvent effect is attributed to the ability of protic solvents to stabilize the transition state through hydrogen bonding interactions [10].

Comparison with other chloroformate esters reveals that chloromethyl chloroformate exhibits lower activation enthalpies than alkyl chloroformates with electron-donating substituents [4]. This difference is consistent with the enhanced electrophilicity of the carbonyl carbon in chloromethyl chloroformate due to the electron-withdrawing chlorine substituent .

Temperature Dependence of Reaction Rates

The temperature dependence of chloromethyl chloroformate reactions follows classical Arrhenius behavior, with reaction rates increasing exponentially with temperature [14]. Detailed kinetic studies have established clear relationships between temperature and reaction rates across various reaction conditions [17].

For the hydrolysis reaction, the temperature coefficient (temperature dependence) is substantial, with reaction rates typically doubling for every 10°C increase in temperature [14]. This strong temperature dependence is characteristic of reactions with significant activation barriers and indicates that thermal energy plays a crucial role in overcoming the energy barrier for nucleophilic attack [8].

The photochlorination reaction of chloromethyl chloroformate, specifically the hydrogen abstraction step, exhibits an activation energy of 5.2 kcal/mol [18] [19]. This relatively low activation energy for the radical chain process explains the efficiency of photochemical chlorination reactions under mild conditions [20].

Arrhenius plots for various reactions of chloromethyl chloroformate show excellent linearity over typical temperature ranges (0-60°C), indicating that the reaction mechanism remains consistent across these conditions [4]. The slopes of these plots provide direct measures of the activation energies, while the intercepts relate to the pre-exponential factors and entropy of activation [8].

The temperature dependence also reveals important information about the rate-determining step in multi-step reactions. For the addition-elimination hydrolysis mechanism, the temperature dependence is primarily governed by the initial nucleophilic addition step, which has the highest activation barrier [8] [10].

At elevated temperatures, secondary reactions may become more significant, including thermal decomposition pathways that can compete with the primary hydrolysis mechanism [16]. This temperature-dependent competition between reaction pathways is important for understanding the overall reaction kinetics and product distribution .

Structural Influences on Reactivity

Electronic Effects in Chloroformate Derivatives

The electronic structure of chloromethyl chloroformate significantly influences its reactivity patterns and chemical behavior. The presence of the electron-withdrawing chlorine atom in the methyl group creates a unique electronic environment that distinguishes it from other chloroformate esters [21].

The chlorine substituent exerts a strong inductive effect, withdrawing electron density from the adjacent carbon atom and, by extension, from the entire molecular framework . This electronic withdrawal increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to chloroformates with electron-donating alkyl groups [8].

Quantum mechanical calculations using ab initio methods have revealed that the electron-withdrawing effect of chlorine stabilizes the transition state for nucleophilic addition reactions [21]. The calculated charge distribution shows that the carbonyl carbon in chloromethyl chloroformate carries a more positive partial charge compared to methyl or ethyl chloroformate, explaining its enhanced reactivity .

The electronic effects also influence the stability of reaction intermediates. The tetrahedral intermediate formed during addition-elimination reactions is destabilized by the electron-withdrawing chlorine group, promoting rapid elimination and overall reaction rate enhancement [8] [10]. This contrasts with electron-donating substituents that tend to stabilize intermediates and potentially slow down elimination steps.

Comparison with other halogenated chloroformates reveals a clear correlation between the electronegativity of the substituent and the reaction rate . The reactivity order typically follows: chloromethyl > bromomethyl > iodomethyl chloroformate, reflecting the decreasing electronegativity and electron-withdrawing ability of the halogens [8].

The electronic effects extend beyond simple inductive effects to include field effects and through-space interactions. The compact size of the chlorine atom allows for close approach to the carbonyl center, maximizing the electronic perturbation and contributing to the high reactivity observed [21].

Conformational Analysis and Reactivity Correlations

The conformational properties of chloromethyl chloroformate play a crucial role in determining its reactivity and reaction pathways. Detailed structural analysis using gas-phase electron diffraction and ab initio molecular orbital calculations has revealed that the molecule exists predominantly in a syn-gauche conformation [21] [22].

The preferred conformation features the chloromethyl group in a syn orientation relative to the carbonyl bond, with the chlorine atom positioned gauche to the C-O bond. This conformational arrangement, representing 94% of the molecular population, corresponds to a torsion angle φ(Cl-C3-O2-C1) of 83.5° [21]. The remaining 6% of molecules adopt a syn-anti conformation with the chlorine atom in an anti position relative to the C-O bond.

The energy difference between these conformers is 1.7 kcal/mol, favoring the syn-gauche form [21]. This conformational preference has significant implications for reactivity, as the syn-gauche conformation presents the carbonyl carbon in an orientation that is most accessible to nucleophilic attack [22].

The conformational analysis reveals that the syn-gauche arrangement minimizes steric interactions while maximizing favorable electrostatic interactions between the electron-deficient carbonyl carbon and the approaching nucleophile [21]. The gauche orientation of the chlorine atom also provides optimal electronic stabilization of the transition state through inductive effects [22].

Correlations between conformational populations and reaction rates have been established for various nucleophilic substitution reactions. The predominance of the reactive syn-gauche conformer contributes to the high overall reactivity of chloromethyl chloroformate compared to chloroformates with different conformational preferences [21].

The conformational flexibility of the chloromethyl group also influences the mechanism of reactions. The ability to adopt different conformations allows the molecule to optimize its geometry for different reaction pathways, potentially leading to mechanistic switching under certain conditions [22].

Bond length analysis reveals that the C-Cl bond length in the major conformer (1.777 Å) is slightly longer than typical aliphatic C-Cl bonds, indicating some degree of bond weakening that may facilitate reactions involving chloride elimination [21]. Similarly, the C-O bond lengths show variations that reflect the electronic perturbations caused by the chlorine substituent.

Solvent Effects on Reaction Pathways

Aqueous Media Reactions

The behavior of chloromethyl chloroformate in aqueous media is characterized by rapid and complete hydrolysis, leading to the formation of hydrochloric acid, carbon dioxide, and formaldehyde [2]. The reaction proceeds through a bimolecular addition-elimination mechanism, with water acting as the nucleophile in the rate-determining step [8].

In pure water, the hydrolysis reaction is essentially instantaneous at room temperature, with complete conversion occurring within minutes . The reaction rate is enhanced by the high nucleophilicity of water and the absence of competing reactions that might occur in organic solvents [2]. The polar nature of water also stabilizes the transition state for nucleophilic addition, lowering the activation barrier [8].

The pH of the aqueous medium significantly influences the reaction rate and mechanism. Under neutral conditions, the reaction proceeds through direct nucleophilic attack by water molecules [13]. In basic media, hydroxide ions act as much more potent nucleophiles, dramatically increasing the reaction rate [15]. The enhanced nucleophilicity of hydroxide ions (pKa of H2O ≈ 15.7) compared to water makes base-catalyzed hydrolysis several orders of magnitude faster [16].

Acidic conditions present a more complex scenario. While protonation of the carbonyl oxygen might be expected to increase electrophilicity, the very rapid hydrolysis rate of chloromethyl chloroformate means that acid catalysis is less significant [16]. The reaction proceeds readily even under acidic conditions, although potentially at slightly reduced rates compared to neutral pH [13].

The ionic strength of aqueous solutions affects the reaction kinetics through electrostatic effects on the transition state. High ionic strength solutions can either accelerate or retard the reaction depending on the specific ions present and their interactions with the charged or polar transition state [8].

Temperature effects in aqueous media follow Arrhenius behavior, with reaction rates increasing exponentially with temperature [14]. However, the extremely high reactivity of chloromethyl chloroformate in water means that even at low temperatures (0-5°C), the reaction proceeds rapidly .

The hydrolysis products have significant implications for the reaction environment. The production of hydrochloric acid leads to pH reduction, which can affect subsequent reactions [2]. The evolution of carbon dioxide gas can also influence mass transfer and mixing in the reaction medium .

Organic Solvent Systems

The reactivity of chloromethyl chloroformate in organic solvents varies dramatically depending on the solvent properties, including nucleophilicity, polarity, and hydrogen-bonding ability [8] [23]. Unlike aqueous media where hydrolysis dominates, organic solvents can support a variety of reaction pathways and mechanisms.

In polar aprotic solvents such as acetonitrile and dimethyl sulfoxide, chloromethyl chloroformate exhibits moderate stability but remains reactive toward nucleophiles [8]. These solvents can stabilize charged intermediates through dipolar interactions while not providing competing nucleophilic sites [10]. The reaction mechanisms in these solvents typically follow clean addition-elimination pathways with minimal side reactions.

Protic organic solvents, including alcohols, present more complex behavior. Primary and secondary alcohols can act as nucleophiles, leading to alcoholysis reactions that compete with other reaction pathways [23]. The reaction rates in alcoholic solvents are generally slower than in water due to the lower nucleophilicity of alcohols compared to water [8].

The extended Grunwald-Winstein equation has been successfully applied to analyze solvent effects on chloromethyl chloroformate reactions [11] [7]. The sensitivity to solvent nucleophilicity (l values) and solvent ionizing power (m values) provides quantitative measures of the mechanistic preferences in different solvents [8].

In highly ionizing solvents such as trifluoroethanol-water mixtures, there is evidence for increased contribution of unimolecular ionization pathways alongside the dominant addition-elimination mechanism [24]. The high ionizing power of these solvents can stabilize acylium ion intermediates, making the unimolecular pathway more competitive [8].

Non-polar solvents such as hydrocarbons and chlorinated solvents provide the most stable environment for chloromethyl chloroformate . In these solvents, the compound can be handled and stored with minimal decomposition, although it remains reactive toward intentionally added nucleophiles [23].

The choice of solvent also affects the stereochemistry and regioselectivity of reactions. Polar solvents tend to favor syn addition pathways, while non-polar solvents may allow for more varied geometrical approaches of reactants [8]. These solvent effects are particularly important in synthetic applications where selectivity is crucial.

Solvent effects on activation parameters show that polar solvents generally reduce activation enthalpies while making activation entropies more negative [4]. This pattern reflects the stabilization of polar transition states by solvation effects and the increased organization required for transition state formation in polar media [8].

Physical Description

XLogP3

Boiling Point

GHS Hazard Statements

H302 (12.5%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H331 (97.92%): Toxic if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant